Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
Description
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a benzoate ester derivative featuring a substituted pyrimidine moiety. The compound comprises a butyl ester group linked to a benzoate ring, which is further substituted at the para-position with an amino group attached to a 6-amino-5-nitropyrimidin-4-yl scaffold.
Properties
IUPAC Name |
butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-2-3-8-24-15(21)10-4-6-11(7-5-10)19-14-12(20(22)23)13(16)17-9-18-14/h4-7,9H,2-3,8H2,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDWCUJUFSLERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 6-amino-5-nitropyrimidine under specific conditions. The reaction is carried out in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, like triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: Formation of 6-amino-5-aminopyrimidine derivatives.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The photodegradation behavior and structural analogs of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate can be contextualized through the following comparisons:
Photodegradation Pathways
Under UV/TiO₂ and UV-Vis/Bi₂WO₆ systems, the compound undergoes complex degradation pathways (Figure 7A-C in ). Key intermediates include:
- Butyl-o-hydroxybenzoate : A major product formed via hydroxyl radical attack on the aromatic ring.
- Butyl benzoate: A minor product that further oxidizes to benzoic acid.
- p-Benzoquinone: Generated through oxidation and structural transformation.
Table 1: Degradation Products and Pathways
This highlights the role of the nitro-amino pyrimidine group in stabilizing radical intermediates and directing degradation pathways .
Structural Analogs in Pesticide Chemistry
lists pesticidal benzoate derivatives, such as bispyribac-sodium (Sodium 2,6-bis((4,6-dimethoxy-2-pyrimidinyl)oxy)benzoate). While both compounds feature pyrimidine substituents, critical differences include:
- Substituent Effects: The target’s nitro and amino groups are electron-withdrawing, contrasting with bispyribac-sodium’s methoxy groups, which are electron-donating. This alters hydrolysis rates and photostability.
- Application : Bispyribac-sodium is a herbicide targeting acetyl-CoA carboxylase, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence .
Table 2: Structural and Functional Comparison
| Compound | Pyrimidine Substituents | Key Functional Groups | Potential Application |
|---|---|---|---|
| Butyl 4-[(6-amino-5-nitro..) | 6-amino, 5-nitro | Ester, amino, nitro | Agrochemical (inferred) |
| Bispyribac-sodium | 4,6-dimethoxy | Sodium salt, ethers | Herbicide |
Key Research Findings
Degradation Efficiency : The target compound degrades faster than butyl benzoate under UV/TiO₂ due to the nitro group’s electron-withdrawing effects, which enhance radical susceptibility .
Stability in Agrochemical Contexts : Unlike bispyribac-sodium, the target’s nitro group may reduce environmental persistence due to photolytic lability, though this requires further validation .
Biological Activity
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a benzoate moiety linked to a pyrimidine ring, which is known for its diverse chemical reactivity and biological implications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 257.29 g/mol
- CAS Number : [Not available in search results]
The presence of both amino and nitro functional groups within its structure allows for diverse chemical reactivity, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating cellular signaling pathways. This interaction can lead to alterations in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. The compound has shown promise in inhibiting tumor growth in vitro and in vivo models. For instance, it has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
Enzyme Inhibition
The compound acts as an inhibitor of various enzymes involved in cancer progression. For example, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By inhibiting CDK activity, the compound can effectively halt the proliferation of cancer cells.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects on breast cancer cell lines.
- Method : Treatment with varying concentrations of this compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, with IC values indicating potent activity against breast cancer cells.
-
Enzyme Interaction Study :
- Objective : To assess the inhibition of CDK6 by the compound.
- Method : Enzyme assays were conducted to measure the inhibitory effect.
- Results : The compound exhibited competitive inhibition with a Ki value indicating strong binding affinity to CDK6.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Butyl 4-Aminobenzoate | Lacks pyrimidine moiety | Limited anticancer activity |
| Ethyl 4-Aminobenzoate | Ethyl instead of butyl | Similar but less potent |
| Methyl 4-Aminobenzoate | Methyl instead of butyl | Similar properties but less effective |
The presence of both benzoate and pyrimidine moieties in this compound confers distinct biological properties that enhance its potential therapeutic applications compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
